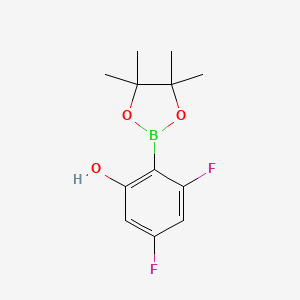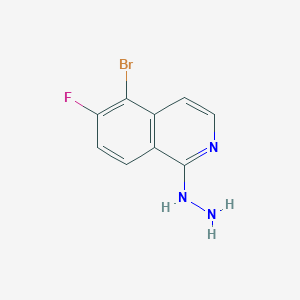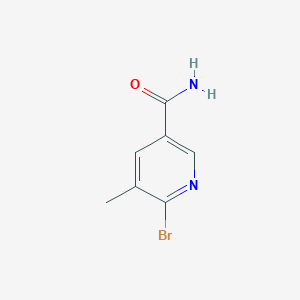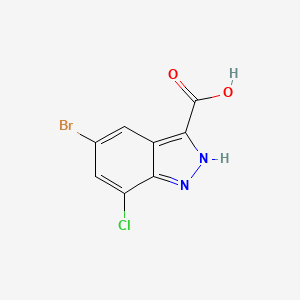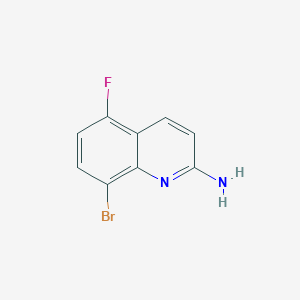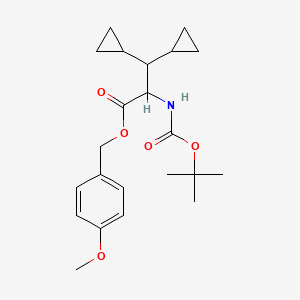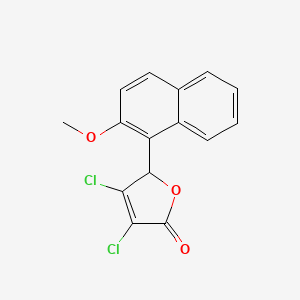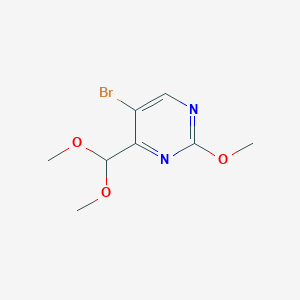
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine is a synthetic compound with the molecular formula C8H11BrN2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine typically involves the bromination of a pyrimidine derivative followed by the introduction of methoxy and dimethoxymethyl groups. One common method involves the reaction of 4-(dimethoxymethyl)-2-methoxypyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The dimethoxymethyl group can be hydrolyzed to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the dimethoxymethyl group.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include hydroxyl derivatives of the compound.
Applications De Recherche Scientifique
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxypyrimidine: Lacks the dimethoxymethyl group, resulting in different chemical properties and reactivity.
4-(Dimethoxymethyl)-2-methoxypyrimidine:
Uniqueness
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine is unique due to the presence of both the bromine atom and the dimethoxymethyl group, which confer specific chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C8H11BrN2O3 |
|---|---|
Poids moléculaire |
263.09 g/mol |
Nom IUPAC |
5-bromo-4-(dimethoxymethyl)-2-methoxypyrimidine |
InChI |
InChI=1S/C8H11BrN2O3/c1-12-7(13-2)6-5(9)4-10-8(11-6)14-3/h4,7H,1-3H3 |
Clé InChI |
BPKZQMBHZOCEDN-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=N1)C(OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


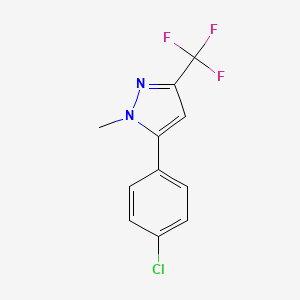

![4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile](/img/structure/B13683655.png)
![Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B13683660.png)
